Product packaging for Fmoc-Tyr(Bzl)-OH(Cat. No.:)

Fmoc-Tyr(Bzl)-OH

Cat. No.: B7814861
M. Wt: 493.5 g/mol
InChI Key: REHSJSKPWIOKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Fmoc-Tyr(Bzl)-OH as a Key Building Block in Peptide Chemistry

Historically, peptide synthesis relied on methods that often involved harsh conditions. The development of protecting groups was a significant advancement. The introduction of the tert-butyloxycarbonyl (Boc) group for Nα-protection, used in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), marked an important step. mdpi.compeptide.com However, the Boc group requires strong acid (like trifluoroacetic acid) for removal, and the benzyl-based side-chain protection requires even stronger acid (like HF), posing limitations, especially for acid-sensitive peptides or those containing certain post-translational modifications. mdpi.comnih.gov

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han in the 1970s offered a milder alternative for Nα-protection. peptide.comnih.gov The Fmoc group is cleaved under basic conditions, typically using piperidine (B6355638), via a β-elimination mechanism. mdpi.comnih.govchempep.com This base lability is orthogonal to acid-labile protecting groups.

For tyrosine, the phenolic hydroxyl group is reactive and requires protection during peptide synthesis to prevent side reactions. The benzyl (B1604629) (Bzl) group emerged as a suitable protecting group for the tyrosine side chain in the context of Fmoc chemistry. rsc.orgresearchgate.netkarger.com The benzyl group is acid-labile, making it compatible with the base-labile Fmoc group in an orthogonal protection scheme (Fmoc/Bzl or often Fmoc/tBu, where tBu is used for other side chains, but Bzl for Tyr is common). This combination allows for the selective removal of the Nα-Fmoc group during the coupling cycle while the tyrosine side chain remains protected until the final cleavage step using acid.

Contextualization within Modern Peptide Synthesis Strategies

This compound is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy. SPPS, pioneered by Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. peptide.compeptide2.com

In Fmoc-SPPS, the C-terminal amino acid, protected at its Nα-position with the Fmoc group and with its side chain (if reactive) protected, is attached to a functionalized resin. peptide2.com The Fmoc group is then removed with a base (e.g., piperidine), exposing the free amino group. The next Fmoc-protected amino acid, with its side chain also protected, is then coupled to the deprotected amino group using coupling reagents. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide2.com

This compound is incorporated into the peptide chain during this process when a tyrosine residue is required. The Fmoc group allows for its stepwise addition using base-mediated deprotection, while the benzyl group protects the tyrosine hydroxyl throughout the chain elongation. After the peptide assembly is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl group on tyrosine, are removed simultaneously using a cocktail containing trifluoroacetic acid (TFA) and scavengers. peptide2.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27NO5 B7814861 Fmoc-Tyr(Bzl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSJSKPWIOKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fmoc Tyr Bzl Oh in Solid Phase Peptide Synthesis Spps Methodologies

Fundamental Principles of Fmoc SPPS

The Fmoc SPPS strategy is the predominant method used today for peptide synthesis due to its mild reaction conditions and compatibility with a wide range of amino acid derivatives and post-translational modifications. nih.govsemanticscholar.orgaltabioscience.com

Orthogonal Protecting Group Concept in Fmoc Chemistry

Orthogonal protection is a fundamental concept in multi-step organic synthesis, including peptide synthesis. It refers to the use of different protecting groups for various functional groups within a molecule, where each protecting group can be removed selectively under distinct chemical conditions without affecting the others. powdersystems.comiris-biotech.debiosynth.compeptide.com In Fmoc SPPS, an orthogonal combination of temporary and permanent protecting groups is employed. nih.goviris-biotech.detotal-synthesis.com The Nα-amino group utilizes a temporary protecting group that is removed in each synthesis cycle, while reactive side chain functional groups are masked with permanent protecting groups that remain intact throughout the chain elongation and are only removed during the final cleavage of the peptide from the resin. iris-biotech.depeptide.comoup.com This orthogonality ensures that only the desired reaction (peptide bond formation at the N-terminus) occurs at each step. powdersystems.comaltabioscience.compeptide.com

Role of Nα-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino group of incoming amino acids in Fmoc SPPS. nih.goviris-biotech.dewikipedia.org The Fmoc group is base-labile, meaning it is selectively removed by treatment with a weak base, typically a solution of piperidine (B6355638) (commonly 20% in N,N-dimethylformamide (DMF)) iris-biotech.dewikipedia.orguci.edu. The deprotection reaction yields a free secondary amine on the peptide-resin, a stable dibenzofulvene adduct, and carbon dioxide. nih.govwikipedia.org The strong UV absorbance of the cleaved dibenzofulvene allows for spectrophotometric monitoring of the deprotection step, providing a convenient way to track the progress of the synthesis. wikipedia.orgpublish.csiro.au The stability of the Fmoc group to acidic conditions is a key aspect of its orthogonality with the acid-labile protecting groups used for side chains in this strategy. peptide.comtotal-synthesis.com

Role of O-Benzyl Side Chain Protection in Tyrosine Derivatives

Tyrosine is an amino acid containing a phenolic hydroxyl group in its side chain. This hydroxyl group is nucleophilic and can interfere with the peptide coupling reactions if left unprotected, potentially leading to unwanted side reactions or branching of the peptide chain. altabioscience.compeptide.compeptide.com In Fmoc SPPS, the phenolic hydroxyl group of tyrosine is typically protected with a group that is stable to the basic conditions used for Fmoc removal but labile under the acidic conditions used for final peptide cleavage from the resin and global deprotection. altabioscience.com The O-benzyl (O-Bzl) group is one such protecting group used for the tyrosine side chain in Fmoc chemistry, resulting in the building block Fmoc-Tyr(Bzl)-OH. peptide.comsigmaaldrich.com While the tert-butyl (tBu) ether is often the preferred protecting group for tyrosine in standard Fmoc SPPS due to its lability to trifluoroacetic acid (TFA) which is commonly used for final cleavage peptide.comfishersci.ca, the O-benzyl group is also employed, particularly in specific synthetic strategies or when different cleavage conditions are required. peptide.com The benzyl (B1604629) group is generally removed by strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), or under hydrogenolysis conditions, although it can be partially cleaved by TFA. iris-biotech.detotal-synthesis.compeptide.com

Integration of this compound into SPPS Protocols

The incorporation of this compound into a growing peptide chain follows the general steps of the Fmoc SPPS cycle.

Standard Coupling Procedures for this compound

After the Nα-Fmoc group of the preceding amino acid on the resin has been removed with piperidine, the free amine is ready for coupling with the activated carboxyl group of this compound. powdersystems.combachem.combachem.com Standard coupling procedures involve activating the carboxyl group of this compound using coupling reagents. chempep.compeptide2.com Common coupling reagents in Fmoc SPPS include carbodiimides (such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or aminium/uronium salts (such as HATU, HBTU, TBTU, PyBOP). chempep.compeptide2.comresearchgate.net The activated this compound then reacts with the deprotected amino group on the resin, forming a new peptide bond. powdersystems.combachem.combachem.com Solvents commonly used for coupling include DMF or mixtures of DCM and DMF. chempep.com The coupling reaction is typically carried out at room temperature for a specific duration, followed by washing steps to remove excess reagents and by-products. uci.educhempep.com

Optimized Reaction Conditions for Tyrosine Incorporation

While standard coupling procedures are often effective, optimizing reaction conditions can be necessary, particularly for challenging sequences or when incorporating modified amino acids. Factors that can influence coupling efficiency include the choice of coupling reagent, solvent, reaction time, temperature, and the stoichiometry of the reagents. chempep.compeptide2.com For tyrosine incorporation, especially with the O-benzyl protecting group, considerations might include minimizing potential side reactions related to the phenolic ether linkage during coupling or subsequent deprotection steps. Although the search results did not provide specific detailed research findings solely focused on optimizing conditions specifically for this compound beyond general SPPS coupling optimization ontosight.aifishersci.ca, the principles of using potent coupling reagents like HATU for potentially difficult couplings apply chempep.com. The use of appropriate stoichiometry (often an excess of the protected amino acid and coupling reagent) and sufficient reaction time are standard practices to drive the coupling to completion and maximize yield and purity. uci.educhempep.com

Influence of Resin Chemistry on this compound Incorporation

Research into the use of this compound within Solid-Phase Peptide Synthesis (SPPS) methodologies, particularly concerning the influence of resin chemistry on its incorporation efficiency, indicates that the primary considerations related to resin selection when using this derivative in Fmoc chemistry often revolve around the compatibility of the O-benzyl (Bzl) protecting group with the resin cleavage conditions, rather than detailed studies on the efficiency of the amino acid coupling step itself across various resin types.

In Fmoc SPPS, the O-benzyl (Bzl) group is sometimes used for tyrosine side-chain protection, although the tert-butyl (tBu) ether is generally the preferred protecting group peptide.comiris-biotech.de. The Bzl group is known to be partially cleaved under the acidic conditions typically used to release peptides from common Fmoc-compatible resins such as Wang or Rink amide resins, which are cleaved with trifluoroacetic acid (TFA) peptide.compeptide.com. This partial lability of the Bzl group to TFA means that this compound may be more suitable for the synthesis of moderate-sized peptides or in strategies where the final cleavage conditions are milder peptide.compeptide.com.

More acid-labile resins, such as 2-chlorotrityl chloride resin or PAL resin, which allow for the cleavage of protected peptide fragments under very mild acidic conditions, are typically used with side-chain protecting groups that are stable to these conditions, such as the tBu group on tyrosine (Fmoc-Tyr(tBu)-OH) peptide.combiosynth.com. This allows for the synthesis of protected peptide fragments that can be further used in convergent synthesis strategies peptide.com.

Protecting Group Chemistry and Orthogonality of Fmoc Tyr Bzl Oh

Chemical Rationale for Benzyl (B1604629) Protection of Tyrosine Hydroxyl

The phenolic hydroxyl group of tyrosine is nucleophilic and can participate in side reactions like O-acylation during peptide coupling or be modified by cationic species released during deprotection and cleavage steps. peptide.compeptide.comnih.gov Protecting this group is therefore essential for controlled peptide chain elongation. The benzyl group is a common choice for protecting hydroxyl functionalities in organic synthesis. highfine.comorganic-chemistry.org

The O-benzyl ether is generally stable under the basic conditions used for Fmoc deprotection (typically piperidine (B6355638) in DMF). iris-biotech.detotal-synthesis.com This stability is a cornerstone of the Fmoc/Bzl orthogonal strategy, where the Fmoc group is removed iteratively while the benzyl side-chain protection remains in place throughout the synthesis. peptide.comiris-biotech.de However, the benzyl group is susceptible to cleavage under strongly acidic conditions and by catalytic hydrogenation. highfine.comorganic-chemistry.orglibretexts.org In the context of Fmoc SPPS, where final cleavage often involves strong acids like trifluoroacetic acid (TFA), the O-benzyl group on tyrosine can be partially or fully removed. peptide.compeptide.com Its stability towards TFA is less than that of the tert-butyl (tBu) group, which is the preferred protecting group for tyrosine in many Fmoc protocols due to its better acid stability. peptide.comiris-biotech.depeptide.com

Benzyl ether protecting groups can be cleaved through several mechanisms, depending on the reagent used. Common methods include:

Hydrogenolysis: This is a widely used method involving treatment with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). This method is mild and does not affect most other protecting groups used in peptide synthesis. highfine.comorganic-chemistry.orglibretexts.org

Acidolysis: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), can cleave benzyl ethers. libretexts.orgacs.orgug.edu.pl The mechanism typically involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a benzyl carbocation and the free hydroxyl group. The benzyl carbocation is then scavenged by additives in the cleavage cocktail to prevent re-alkylation or other side reactions. peptide.comacs.org The efficiency of acidolytic cleavage depends on the acid strength and the specific structure of the benzyl ether.

Oxidative cleavage: Certain oxidative conditions, such as treatment with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), can also remove benzyl ethers. highfine.comorganic-chemistry.org

In Fmoc SPPS, the O-benzyl group of tyrosine is typically removed during the final cleavage step using a strong acid cocktail, often containing TFA. peptide.comthermofisher.com

Stability Profile of the O-Benzyl Moiety

Comparative Analysis with Alternative Tyrosine Protecting Groups

Fmoc-Tyr(tBu)-OH is widely considered the preferred tyrosine derivative in standard Fmoc SPPS protocols. peptide.comiris-biotech.depeptide.compeptide.com

Strengths of the tert-Butyl (tBu) Group:

Higher Acid Stability: The tBu group is significantly more stable to TFA compared to the benzyl group. peptide.compeptide.comug.edu.pl This higher stability minimizes premature deprotection during repetitive Fmoc removal steps with piperidine, which may contain trace amounts of acidic impurities, or during on-resin manipulations involving mild acid.

Clean Cleavage: The tBu group is cleanly removed by TFA during the final cleavage from the resin, generating a stable tert-butyl carbocation that can be effectively scavenged. peptide.com

Limitations of the tert-Butyl (tBu) Group:

While generally more stable to acid than benzyl, the tBu group is still removed by the strong acid conditions required for final cleavage in Fmoc SPPS. iris-biotech.de

Substituted benzyl groups, such as 2,6-dichlorobenzyl (2,6-Cl₂Bzl), offer modified stability profiles compared to the simple benzyl group. peptide.compeptide.comchemimpex.com

2,6-Dichlorobenzyl (2,6-Cl₂Bzl) Group:

Increased Acid Stability: The electron-withdrawing chlorine atoms in the 2,6-positions of the benzyl ring increase the stability of the ether linkage towards acidic conditions. peptide.compeptide.comug.edu.pl This makes the 2,6-Cl₂Bzl group more resistant to TFA than the unsubstituted benzyl group. peptide.compeptide.com

Cleavage: The 2,6-Cl₂Bzl group is typically removed by strong acids like HF or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.comgoogle.com It can also be compatible with TMSOTf cleavage. peptide.compeptide.com

Applications: Due to its increased acid stability, the 2,6-Cl₂Bzl group can be useful in Boc chemistry where repetitive TFA treatments are used, or in Fmoc chemistry when greater acid resistance is required, such as in the preparation of fully protected peptide fragments on certain resins. peptide.compeptide.com

In certain specific cases, tyrosine may be incorporated into a peptide sequence without side-chain protection. peptide.comnih.gov

Considerations for Using Unprotected Tyrosine:

Side Reactions: The unprotected phenolic hydroxyl group is susceptible to side reactions, including O-acylation during coupling and modification by reactive species generated during deprotection. peptide.compeptide.comnih.gov

Reduced Coupling Efficiency: The presence of the free hydroxyl group can potentially interfere with coupling reactions, leading to reduced yields and purity. peptide.com

Limited Applicability: Using unprotected tyrosine is generally limited to short peptides or specific sequences where side reactions are less likely to occur or are manageable. peptide.comnih.gov Recent studies have explored the possibility of using unprotected tyrosine in specific coupling protocols and solvent systems, including aqueous conditions, where hydrogen bonding might reduce the nucleophilicity of the hydroxyl group. nih.govrsc.orgunive.it However, this approach is not standard for general peptide synthesis.

Other Benzyl-Derived Protecting Groups (e.g., 2,6-Dichlorobenzyl)

Orthogonal Deprotection Strategies involving Fmoc-Tyr(Bzl)-OH

The orthogonal nature of the Fmoc and Bzl protecting groups allows for their selective removal under different chemical conditions. The Fmoc group is typically removed by treatment with a base, such as piperidine, while the Bzl group is generally cleaved by acidolysis. iris-biotech.dechemicalbook.com This differential lability is key to incorporating this compound into various peptide synthesis strategies.

Compatibility with Fmoc/tBu Scheme

The Fmoc/tBu protection scheme is a widely adopted strategy in solid-phase peptide synthesis. acs.orgiris-biotech.deiris-biotech.de In this scheme, the Nα-amino group is protected with the base-labile Fmoc group, while most side-chain functional groups are protected with acid-labile tert-butyl (tBu) based groups. acs.orgresearchgate.net The Fmoc group is removed by treatment with a weak base, typically piperidine, in each coupling cycle to allow for the addition of the next amino acid. iris-biotech.deresearchgate.net The tBu-based side-chain protecting groups and the peptide are cleaved from the resin simultaneously at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net

While Fmoc-Tyr(tBu)-OH is the preferred tyrosine derivative in standard Fmoc/tBu chemistry due to the acid lability of the tBu group matching the cleavage conditions, this compound can also be used. peptide.comresearchgate.net However, the benzyl group on the tyrosine side chain is only partially removed by TFA, which is the standard acid used in Fmoc/tBu cleavage. peptide.com This means that using this compound in a standard Fmoc/tBu strategy would result in incomplete deprotection of the tyrosine residue upon final cleavage. peptide.com Despite this, Boc-Tyr(Bzl)-OH is mentioned as useful for preparing moderate-sized peptides in Boc chemistry, where Bzl is more compatible with the strong acid cleavage conditions typically employed (e.g., HF). peptide.comiris-biotech.de

For routine Fmoc SPPS, TFA-labile protecting groups are generally preferred for side chains. researchgate.net The tBu group is removed under the conditions for cleaving peptides from resins like Rink amide or Wang resin, but is stable under milder conditions used with resins like 2-chlorotrityl resins, allowing for the preparation of protected peptide fragments. peptide.com

Chemical Reactivity and Potential Side Reactions of Fmoc Tyr Bzl Oh in Peptide Synthesis

Reactivity of Tyrosine Side Chain during Coupling Reactions

During peptide coupling reactions, the phenolic hydroxyl group of tyrosine is a potential site for undesired acylation, which would lead to branching or incorrect peptide sequences. The benzyl (B1604629) ether protecting group on the tyrosine side chain in Fmoc-Tyr(Bzl)-OH serves to suppress this reactivity.

Prevention of O-Acylation

The benzyl group acts as a protecting group for the phenolic hydroxyl group of tyrosine, preventing its acylation during the coupling steps of peptide synthesis peptide.combiosynth.com. Unprotected tyrosine side chains can undergo acylation in coupling reactions, potentially leading to side products and requiring more activated carboxylic acids for complete coupling peptide.compeptide.com. By protecting the hydroxyl group as a benzyl ether, the undesired O-acylation is significantly reduced or eliminated, ensuring that the activated carboxyl group primarily reacts with the intended amino group of the growing peptide chain.

Mitigation of Cationic Adduct Formation

While the primary role of the benzyl group during coupling is to prevent O-acylation, the unprotected tyrosine side chain is also susceptible to modification by cationic moieties that may be released during deprotection and cleavage steps peptide.compeptide.com. Although this is more directly related to deprotection, the presence of the stable benzyl protecting group during coupling inherently prevents such modifications from occurring at the tyrosine hydroxyl group during the chain elongation phase itself.

Challenges During Deprotection and Cleavage

The removal of protecting groups and cleavage of the peptide from the solid support are critical steps in SPPS where side reactions involving the tyrosine side chain can occur, particularly when using the acid-labile benzyl group.

Partial Benzyl Cleavage by Acidolysis (e.g., TFA)

The benzyl ether protecting group on the tyrosine side chain is known to be partially removed by trifluoroacetic acid (TFA), a common reagent used for peptide cleavage from acid-labile resins in Fmoc chemistry peptide.compeptide.com. This partial cleavage can lead to the presence of peptides with deprotected tyrosine residues in the final product, increasing the complexity of purification. The benzyl group is more useful in Fmoc chemistry compared to Boc chemistry because the latter typically employs stronger acid conditions (like HF) for final cleavage, which would more readily remove the benzyl group peptide.com. However, even under the milder acid conditions of Fmoc cleavage (typically TFA-based cocktails), some deprotection of the benzyl group on tyrosine can occur peptide.compeptide.com.

Potential for Side-Chain Modification

During acidolytic cleavage, carbocations are generated from the removal of acid-labile protecting groups peptide2.combibliomed.org. These carbocations can react with sensitive amino acid residues, including tyrosine peptide2.com. Although scavengers are typically included in cleavage cocktails to capture these carbocations and prevent reattachment or modification, the tyrosine side chain remains a potential target peptide2.comthermofisher.com. The acid-catalyzed O- to C-migration of the benzyl group in the tyrosine side chain is another potential side reaction during acidolytic deprotection nih.gov. This migration can lead to the formation of 3-benzyltyrosine residues, an undesired modification nih.gov. The extent of this side reaction can be influenced by the specific acid and conditions used for deprotection nih.gov.

Sequence-Dependent Side Reactions Involving Tyrosine Residues

Diketopiperazine Formation in N-Terminal Contexts

Diketopiperazine (DKP) formation is a significant side reaction that can occur during peptide synthesis, particularly at the dipeptide stage in Fmoc-based SPPS. chempep.comresearchgate.net This cyclization reaction involves the nucleophilic attack of the deprotected N-terminal amino group on the activated carboxyl group of the second amino acid, leading to the release of a cyclic dipeptide (diketopiperazine) from the resin. chempep.comresearchgate.net The formation of DKPs is driven by the inherent stability of the six-membered ring structure. researchgate.net

While DKP formation can occur with various amino acids, it is particularly prevalent when the C-terminal amino acid attached to the resin is proline or when the penultimate amino acid has a D-configuration. chempep.commdpi.com The accessibility of the ester bond linking the peptide to the resin and the presence of a cis-amide bond can facilitate this side reaction. chempep.com The extent of DKP formation is also influenced by the nature and bulk of the side chains of the amino acids involved. chempep.com

In the context of this compound, if it is the second amino acid being coupled onto a resin-bound amino acid, DKP formation is a potential concern, especially depending on the C-terminal amino acid on the resin. Strategies to minimize DKP formation include using specific resins like 2-chlorotrityl chloride resin or other bulky resins, or by coupling a pre-formed Fmoc-dipeptide instead of individual amino acids. chempep.com

Aspartimide Formation and its Impact on Tyrosine-Containing Peptides

Aspartimide formation is a well-documented sequence-dependent side reaction in Fmoc SPPS, particularly problematic for peptides containing aspartic acid (Asp) residues. chempep.comnih.govub.edu This reaction involves the cyclization of an Asp residue, typically when followed by a small, flexible amino acid like glycine (B1666218) or serine, under basic or acidic conditions. nih.govub.edu While primarily associated with aspartic acid, the general mechanism involves the nucleophilic attack of the amide nitrogen of the residue following Asp on the β-carboxyl group of Asp, forming a five-membered succinimide (B58015) ring (aspartimide). This can subsequently lead to racemization and the formation of α- and β-peptides upon hydrolysis or reaction with nucleophiles like piperidine (B6355638). chempep.comnih.govub.edu

Racemization Control and Chiral Integrity of Tyrosine

Racemization, the epimerization of the chiral α-carbon of an amino acid, is a critical concern in peptide synthesis as it leads to the formation of diastereomers that can be difficult to separate from the desired product. nih.gov Fmoc chemistry is generally favored over Boc chemistry due to its reduced propensity for racemization during the coupling step, as the Fmoc group helps suppress racemization. nih.gov

However, racemization of the activated amino acid can still occur, particularly under basic conditions or with certain coupling reagents. chempep.com For tyrosine, like other amino acids, maintaining chiral integrity during the coupling of this compound is essential. The benzyl protecting group on the phenolic hydroxyl of tyrosine does not directly influence the racemization at the alpha carbon. Racemization is more closely related to the activation of the carboxyl group for coupling and the reaction conditions (base, solvent, coupling reagent). chempep.com

Using appropriate coupling reagents and minimizing the exposure to strong bases during the activation and coupling steps are crucial for controlling racemization of this compound. chempep.com Some studies have investigated the racemization of other protected amino acids like Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH induced by bases like DIPEA, suggesting that the choice of base and conditions is important. chempep.com

Impurities and Quality Control of this compound Building Block

The purity of this compound is paramount for successful peptide synthesis, as impurities can be incorporated into the growing peptide chain, leading to truncated or modified sequences that complicate purification and characterization. nih.gov Quality control typically involves analytical techniques like HPLC to assess the purity and identify potential contaminants. sigmaaldrich.comsigmaaldrich.comwatanabechem.co.jp

Impact of Free Amino Acid Content

The presence of free Fmoc-Tyr-OH (the deprotected amino acid) as an impurity in this compound can lead to the incorporation of multiple tyrosine residues at a single position in the peptide chain, resulting in "shorter-mers" or other sequence-related impurities. nih.gov Free amino acid content can also negatively impact the long-term storage stability of the Fmoc-protected building block, as traces of the free amine can catalyze autocatalytic Fmoc cleavage. nih.gov

Quantifying free amino acid content can be challenging, with suppliers typically providing limits of detection based on methods like GC or TLC-ninhydrin assays. nih.gov High-purity Fmoc-amino acids, often with stated purities of >98% or >99% by HPLC, are desired for reliable peptide synthesis. sigmaaldrich.comsigmaaldrich.comnih.govwatanabechem.co.jp

Influence of Acetic Acid Contamination

Acetic acid is a common solvent and reagent used in various chemical processes, including the synthesis and purification of amino acid derivatives. nih.govnih.govchemicalbook.com While not explicitly detailed in the search results concerning this compound specifically, residual acetic acid from the manufacturing or handling process could potentially be present as an impurity.

The presence of acidic impurities like acetic acid in Fmoc-amino acid building blocks can potentially affect the stability of the Fmoc group, although the Fmoc group is generally acid-stable compared to the Boc group. chempep.com However, acidic conditions can contribute to side reactions like aspartimide formation in susceptible sequences. chempep.comnih.gov Therefore, minimizing acidic contaminants in this compound is important for maintaining the integrity of the building block and the success of the peptide synthesis.

Interactive Data Table: Purity of this compound

SourcePurity (HPLC)CAS NumberPubChem Substance ID
Sigma-Aldrich≥98.0%71989-40-757651013
Sigma-Aldrich≥98.0%71989-40-757651013
Watanabe Chemical Industries, Ltd.≥98%71989-40-7386054512

Advanced Applications and Derivatizations of Fmoc Tyr Bzl Oh

Utilization in Fragment Condensation Strategies

Fragment condensation is a powerful synthetic methodology employed to assemble large peptides and proteins by coupling smaller, pre-synthesized peptide segments. Fmoc-Tyr(Bzl)-OH is a key component in this strategy, facilitating the preparation of protected peptide fragments that can be selectively coupled.

Synthesis of Protected Peptide Fragments

In Fmoc-compatible SPPS, this compound is incorporated into growing peptide chains typically anchored to acid-sensitive resins like Wang or 2-chlorotrityl resin. peptide.comgoogle.com The Fmoc group is systematically removed after each amino acid addition using a mild base like piperidine (B6355638), while the benzyl (B1604629) ether protecting the tyrosine side chain remains stable under these conditions. peptide.com This selective deprotection allows for the on-resin synthesis of protected peptide fragments. These fragments, bearing the intact benzyl protection on tyrosine, can then be cleaved from the acid-labile resin, yielding protected peptides suitable for subsequent coupling reactions. peptide.comgoogle.comgoogle.com The relative stability of the benzyl group to mild acid conditions, often used for resin cleavage, is advantageous for isolating protected fragments. peptide.com

Segment Condensation Methodologies

Protected peptide fragments synthesized using this compound can be coupled together in either solution or solid phase to construct larger peptides. ucl.ac.uk This segment condensation approach is particularly effective for synthesizing peptides that are challenging to obtain through stepwise elongation, especially those prone to aggregation or with repetitive sequences. ucl.ac.uk The coupling of these protected fragments is typically mediated by activating reagents. google.com Following the successful condensation of the fragments, the benzyl protecting group on the tyrosine residues, along with other side-chain protecting groups, is removed in a final global deprotection step. This final deprotection often requires stronger acidic conditions or catalytic hydrogenation, depending on the specific protecting group strategy employed for the entire peptide. google.comgoogle.com

Role in Peptide-Based Biomaterials and Self-Assembly

Fmoc-amino acid derivatives, including this compound, are recognized for their ability to self-assemble into ordered supramolecular structures, which can lead to the formation of functional biomaterials such as hydrogels. mdpi.comnih.govnih.govresearchgate.netrsc.org This self-assembly is driven by a combination of non-covalent interactions, prominently including π-π stacking between the planar fluorenyl moieties and hydrogen bonding networks. mdpi.comnih.govrsc.org

Hydrogel Formation from Fmoc-Amino Acid Derivatives

A variety of Fmoc-protected aromatic amino acids, including Fmoc-Tyr-OH and its O-benzyl derivative this compound, can function as low molecular weight gelators (LMWGs). mdpi.comnih.govnih.govresearchgate.netrsc.org These molecules can self-assemble in aqueous environments to form three-dimensional fibrous networks that physically entrap large amounts of water, resulting in the formation of self-supporting hydrogels. nih.govencyclopedia.pub The gelation process can be initiated by external triggers, such as a change in pH or the introduction of a non-solvent. mdpi.comrsc.org The presence of the Fmoc group is a critical factor in promoting self-assembly through favorable aromatic interactions. mdpi.comnih.govrsc.org

Co-assembly with Other Fmoc-Amino Acids (e.g., Fmoc-Tyr-OH, Fmoc-Phe-OH)

This compound can participate in co-assembly processes with other Fmoc-protected amino acids, such as Fmoc-Tyr-OH and Fmoc-Phe-OH, leading to the formation of mixed or multi-component hydrogels. encyclopedia.pubacs.orgresearchgate.netmdpi.com This co-assembly allows for the rational design and tuning of the structural, mechanical, and functional properties of the resulting hydrogel materials. encyclopedia.pubacs.orgresearchgate.net Research into binary mixtures, including those of Fmoc-Tyr-OH/Fmoc-Tyr(Bzl)-OH and Fmoc-Phe-OH/Fmoc-Tyr(Bzl)-OH, has highlighted the significant role of aromatic interactions in driving the co-assembly process and subsequent hydrogel formation. acs.orgresearchgate.net The specific ratio and chemical nature of the co-assembling Fmoc-amino acids can influence the self-assembly pathway, leading to variations in the morphology and viscoelastic properties of the resulting gels. mdpi.com

Integration with Nanomaterials (e.g., Carbon Nanotubes, Graphene Oxide)

Fmoc-amino acid-based hydrogels, including those formed or co-assembled with this compound, can serve as versatile platforms for the incorporation of various nanomaterials, such as carbon nanotubes (CNTs) and graphene oxide (GO). encyclopedia.pubacs.orgresearchgate.netmdpi.comresearchgate.netacs.orgnih.govnih.gov The pre-formed or in-situ forming self-assembled fibrous network of the hydrogel can effectively encapsulate and disperse these nanomaterials, overcoming their tendency to aggregate in aqueous solutions. encyclopedia.pubmdpi.com The integration of nanomaterials can endow the composite hydrogels with enhanced or novel properties, such as improved mechanical strength, electrical conductivity, or responsiveness to external stimuli like near-infrared (NIR) light, opening up possibilities for advanced applications. researchgate.netacs.org Studies have demonstrated the successful incorporation of oxidized carbon nanotubes and graphene oxide into hydrogels formed from binary mixtures involving this compound, observing good interfacial interactions between the carbon nanomaterials and the self-assembled peptide fibrils. encyclopedia.pubacs.orgresearchgate.net These composite hydrogels have shown potential in areas such as controlled drug delivery, where the nanomaterials can facilitate the release of encapsulated substances upon external triggers like NIR irradiation. researchgate.net

Development of Targeted Drug Delivery Systems

This compound plays a significant role in the development of targeted drug delivery systems, primarily through its application in the synthesis of self-assembling peptides and bioconjugates. The ability of Fmoc-modified amino acids and peptides to spontaneously self-assemble into three-dimensional fibrous networks has been exploited for creating hydrogels with potential in drug delivery applications researchgate.netmdpi.comnih.gov. These hydrogels can encapsulate and release therapeutic agents in a controlled manner researchgate.netnih.govnih.gov.

Research has demonstrated the incorporation of this compound, often in binary mixtures with other protected amino acids like Fmoc-Tyr-OH or Fmoc-Phe-OH, to form stable hydrogels researchgate.netmdpi.comnih.gov. The self-assembly process in these systems is significantly influenced by aromatic interactions, mediated by the Fmoc and benzyl groups researchgate.netnih.gov.

Furthermore, the incorporation of carbon nanomaterials, such as oxidized carbon nanotubes or graphene oxide, into these Fmoc-protected amino acid-based hydrogels has been explored to create hybrid materials with enhanced functionalities researchgate.netmdpi.comnih.gov. These nanocomposites can exhibit properties like near-infrared irradiation-triggered drug release, where the carbon nanomaterials generate heat upon irradiation, leading to the release of the loaded drug researchgate.netnih.gov.

The use of this compound in bioconjugation techniques facilitates the attachment of peptides to various biomolecules or surfaces, which is a key strategy in developing targeted drug delivery systems, particularly in areas like cancer therapy chemimpex.com. This involves creating stable linkages that can direct therapeutic agents to specific cells or tissues chemimpex.comsmolecule.com.

Application in Peptide-Based Therapeutics and Bioconjugates

This compound is a versatile building block in the synthesis of peptide-based therapeutics and bioconjugates due to its protected tyrosine residue, which can be incorporated into peptide chains using standard Fmoc-based SPPS protocols chemimpex.comsemanticscholar.org. The Fmoc group allows for stepwise peptide elongation with minimal racemization, while the benzyl group protects the tyrosine phenolic hydroxyl group during synthesis iris-biotech.desemanticscholar.orgnih.gov.

The mild deprotection conditions of the Fmoc group (using a base like piperidine) are compatible with the benzyl ether protecting group on the tyrosine side chain, although the benzyl group can be partially cleaved by trifluoroacetic acid (TFA), which is typically used for final cleavage from the resin and removal of acid-labile side-chain protection iris-biotech.depeptide.comgoogle.com. This orthogonality is crucial for the synthesis of complex peptides.

This compound is utilized in the design and synthesis of biologically active peptides with improved efficacy chemimpex.com. It provides a means to introduce tyrosine residues, which can be important for peptide structure, function, and interactions with biological targets chemimpex.com.

In bioconjugation, this compound allows for the site-specific incorporation of a protected tyrosine residue that can be further modified after peptide synthesis and deprotection. While the benzyl group needs to be removed to access the phenolic hydroxyl for certain conjugations, other strategies might involve incorporating modified tyrosine derivatives, such as those with alkyne tags, which can then be used in click chemistry reactions for efficient bioconjugation smolecule.com. This enables the creation of peptide conjugates with fluorophores, targeting moieties, or other molecules for applications in targeted drug delivery, imaging, and studying biomolecular interactions smolecule.com.

The use of this compound in SPPS contributes to the efficient assembly of peptides with high purity and yield, which is essential for the development of peptide-based therapeutics and bioconjugates chemimpex.com. The demand for synthetic peptides in medicinal chemistry and pharmacology continues to drive advancements in Fmoc SPPS technology semanticscholar.org.

Key Properties of this compound

PropertyValueSource
CAS Number71989-40-7 nih.govsigmaaldrich.comwatanabechem.co.jp
Molecular FormulaC₃₁H₂₇NO₅ nih.govsigmaaldrich.comiris-biotech.de
Molecular Weight493.55 g/mol or 493.56 g/mol nih.govsigmaaldrich.comwatanabechem.co.jpiris-biotech.desigmaaldrich.com
Purity (HPLC)≥98.0% sigmaaldrich.comwatanabechem.co.jpsigmaaldrich.com
AppearanceWhite to off-white powder chemimpex.com
Melting Point130 - 180 °C or 157-161 °C chemimpex.comsigmaaldrich.com
Optical Rotation[α]₂₀/D = -18 ± 2.5° (C=2 in DMF) or -16.0±2.5° (c = 1% in DMF) chemimpex.comsigmaaldrich.com
Storage Temperature0 - 8 °C or 2-8°C chemimpex.comsigmaaldrich.comiris-biotech.de

Mechanistic Insights and Computational Studies on Fmoc Tyr Bzl Oh Reactivity

Theoretical Frameworks for Reaction Pathway Analysis

Theoretical frameworks are employed to analyze the potential energy surfaces of chemical reactions, providing insights into transition states, intermediates, and activation energies. For reactions involving Fmoc-Tyr(Bzl)-OH, these frameworks help elucidate the step-by-step processes of Fmoc deprotection, peptide bond formation during coupling, and the formation of potential byproducts. Common theoretical approaches include transition state theory, which relates reaction rates to the properties of the transition state, and molecular dynamics simulations, which can explore reaction pathways over time acs.orgchemrxiv.orgbiorxiv.org.

Analyzing reaction pathways often involves identifying stable molecular structures (reactants, products, intermediates) and the transition states connecting them. The energy barriers associated with these transition states determine the reaction rates. Computational methods allow for the calculation of these energies and the visualization of the molecular changes that occur during a reaction.

Density Functional Theory (DFT) Calculations for Deprotection and Coupling

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules, making it suitable for investigating reaction mechanisms. DFT calculations can provide detailed information about the geometries and energies of transition states and intermediates in the deprotection and coupling reactions of this compound.

For Fmoc deprotection, which typically proceeds via a base-catalyzed β-elimination mechanism, DFT can model the abstraction of the acidic proton from the Fmoc group and the subsequent fragmentation leading to dibenzofulvene (DBF), carbon dioxide, and the deprotected amine acs.orgembrapa.brnih.govfiveable.me. Studies using DFT have investigated the effect of different bases and solvents on the energy barriers of this process, helping to explain observed reaction rates and efficiencies acs.org. For instance, DFT calculations have been used to study the Fmoc deprotection mechanism with various secondary amines, showing how the base abstracts a proton leading to the elimination of the Fmoc group acs.orgembrapa.br. The formed dibenzofulvene intermediate can then be scavenged by the base, a process also amenable to computational study acs.org.

In peptide coupling reactions involving this compound, DFT calculations can shed light on the activation of the carboxyl group and the subsequent nucleophilic attack by the incoming amino group to form the peptide bond. DFT can model the interaction between the activated amino acid derivative (formed with coupling reagents) and the amine component, identifying the transition state for amide bond formation acs.orgchemrxiv.org. Computational studies have explored different coupling reagents and their influence on the reaction pathway and efficiency nih.govfrontiersin.org. For example, DFT calculations have been used to investigate the rate-limiting step in peptide coupling mediated by hypervalent iodine(III) reagents, revealing the nucleophilic attack of an additive onto the coupling reagent nih.govfrontiersin.org.

DFT calculations can also be used to assess the relative stability of different conformers and intermediates, providing a more complete picture of the reaction landscape. This is particularly relevant for flexible molecules like protected amino acids and peptides.

Modeling of Side Reaction Pathways and Mitigation Strategies

Side reactions are a significant challenge in peptide synthesis, leading to impurities and reduced yields. Computational modeling, particularly using DFT and molecular dynamics, can help identify potential side reaction pathways and inform strategies to mitigate them.

For this compound, one potential side reaction during Fmoc deprotection is the reaction of the deprotected amine with the activated incoming amino acid, leading to double insertions or deletions acs.org. The benzyl (B1604629) ether protecting group on the tyrosine side chain is generally stable under the basic conditions of Fmoc removal, but its cleavage typically requires strong acid treatment peptide.comorganic-chemistry.orgatlanchimpharma.com. However, under certain conditions, unintended deprotection or rearrangement of the benzyl group could potentially occur, although this is less common under standard Fmoc SPPS conditions compared to Boc chemistry where benzyl is more commonly used as a side chain protection and is removed under strongly acidic conditions that can also cleave Boc peptide.compeptide.com. Computational studies can evaluate the feasibility of such side reactions by calculating the activation energies for alternative reaction pathways, such as the cleavage of the benzyl ether under basic or mildly acidic conditions.

Another relevant side reaction in peptide synthesis, which can be influenced by the amino acid sequence and protecting groups, is aspartimide formation when aspartic acid is present, or diketopiperazine formation, particularly at the N-terminus acs.orgacs.orgub.edu. While directly related to the peptide sequence rather than solely this compound, computational studies on these general side reactions can provide insights applicable to sequences containing tyrosine. DFT calculations have been used to study the mechanisms of diketopiperazine formation and aspartimide formation, identifying transition states and factors that influence their rates acs.orgub.edu. For example, DFT calculations showed how a penultimate proline can stabilize a transition state during Fmoc decomposition, making certain peptides more prone to self-deprotection and diketopiperazine formation acs.org.

Computational modeling can also be used to design and evaluate strategies to suppress side reactions. This could involve studying the effect of different bases, solvents, additives (scavengers), or modified protecting groups on the energy barriers of desired vs. undesired reactions acs.orgpeptide.comacs.org. For instance, scavengers are often added during deprotection to react with reactive intermediates like dibenzofulvene, preventing them from reacting with the peptide chain acs.orgpeptide.com. Computational studies can help understand the efficacy of different scavengers.

By providing a detailed understanding of reaction mechanisms and the factors influencing them, computational studies contribute to the rational design of more efficient and selective peptide synthesis protocols involving this compound.

Analytical Methodologies for Monitoring Fmoc Tyr Bzl Oh Incorporation and Peptide Purity

Chromatographic Techniques for Peptide Analysis

Chromatographic methods are indispensable for separating and analyzing peptides based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a standard technique for assessing the purity of synthetic peptides, including those incorporating Fmoc-Tyr(Bzl)-OH. sigmaaldrich.comsigmaaldrich.commedlabgear.comguidetopharmacology.org RP-HPLC separates peptides based on their hydrophobicity. The purity is typically measured as a percentage of the target peptide relative to impurities that absorb at specific wavelengths, commonly 190 nm and 210-220 nm, which correspond to the absorption wavelengths of the peptide bond. tec5usa.com When aromatic amino acids like tyrosine are present, the absorption increases, influencing the amount of peptide needed for analysis. mdpi.com this compound itself is often supplied with a specified purity determined by HPLC, for example, ≥98.0% (HPLC). sigmaaldrich.comsigmaaldrich.comchemimpex.comruifuchemical.com

Mass Spectrometry (MS) for Sequence Verification

Mass spectrometry is a powerful tool for verifying the identity and sequence of synthetic peptides. sigmaaldrich.com By measuring the mass-to-charge ratio (m/z) of the peptide ions, MS can confirm the molecular weight of the synthesized peptide and detect the presence of truncated sequences or other by-products. This is crucial for confirming that this compound has been correctly incorporated into the growing peptide chain and that the final product has the intended sequence. LC-MS, which couples liquid chromatography with mass spectrometry, is particularly useful as it combines the separation power of LC with the identification capability of MS, allowing for the analysis of complex peptide mixtures and the characterization of intermediates. rsc.org

Spectroscopic Methods for Monitoring Synthesis

Spectroscopic techniques provide valuable real-time or near-real-time monitoring of specific steps during Fmoc SPPS.

UV Spectroscopy for Fmoc Deprotection Monitoring

UV spectroscopy is widely used to monitor the removal of the Fmoc group during solid-phase peptide synthesis. sigmaaldrich.comnih.govchempep.comactivotec.com The Fmoc group is a chromophore, and its cleavage by a base, typically piperidine (B6355638), results in the formation of a dibenzofulvene adduct which also has characteristic UV absorbance. chempep.comiris-biotech.de This deprotection reaction can be monitored spectrophotometrically by measuring the absorbance of the reaction mixture at specific wavelengths, such as 289.9 nm or 301.0 nm. iris-biotech.deresearchgate.net The increase in absorbance at these wavelengths correlates with the release of the Fmoc group, indicating the progress and completion of the deprotection step. chempep.comtec5usa.comiris-biotech.de This monitoring strategy is often employed in automated peptide synthesizers. tec5usa.comactivotec.com The method can also be used to estimate the loading capacity of the resin. iris-biotech.de

Future Perspectives in Fmoc Tyr Bzl Oh Research

Innovations in Protecting Group Chemistry for Tyrosine

The protection of the tyrosine phenolic hydroxyl group is a critical aspect of peptide synthesis involving this amino acid. While the benzyl (B1604629) (Bzl) group in Fmoc-Tyr(Bzl)-OH is a widely employed protecting group, research continues into developing alternative or improved protecting strategies for tyrosine. These innovations aim to address challenges such as side reactions, orthogonality with other protecting groups, and cleavage efficiency.

One area of innovation involves exploring protecting groups that offer enhanced lability or stability depending on the desired synthetic strategy. For instance, groups that can be cleaved under milder acidic conditions than benzyl could be advantageous in the synthesis of sensitive peptides. Conversely, more robust protecting groups might be explored for specific applications requiring greater chemical resistance during synthesis. The development of protecting groups with different cleavage mechanisms, such as those responsive to light or enzymatic activity, also represents a potential future direction. Such advancements could provide greater flexibility and control in complex peptide synthesis, allowing for the selective deprotection of tyrosine residues at specific stages.

The choice of protecting group for the tyrosine hydroxyl also impacts potential side reactions during peptide coupling and deprotection. Innovations in this area focus on minimizing undesirable reactions, such as sulfation or transesterification, which can occur with the unprotected or inadequately protected hydroxyl group. Research into novel protecting groups includes evaluating their stability under standard SPPS conditions and their cleavage efficiency without causing damage to the growing peptide chain or other protected amino acid side chains.

Green Chemistry Approaches in this compound Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and utilization of amino acid derivatives like this compound. This involves efforts to reduce the environmental impact of synthetic processes, including minimizing waste generation, using less hazardous chemicals, and improving energy efficiency.

In the synthesis of this compound, green chemistry approaches could focus on developing synthetic routes that avoid the use of harsh reagents or large quantities of organic solvents. This might involve exploring alternative reaction media, such as water or supercritical fluids, or utilizing biocatalytic methods for specific steps. The development of more efficient catalysts for the protection reactions could also contribute to greener synthesis by reducing reaction times and temperatures and minimizing the formation of byproducts.

Expanding the Scope of this compound in Novel Bioactive Peptides and Materials

This compound serves as a key building block in the synthesis of peptides, and its availability facilitates the creation of novel bioactive peptides with diverse applications. Future research is expected to expand the scope of this compound utilization in the design and synthesis of peptides with enhanced therapeutic potential, improved stability, or novel functionalities.

The incorporation of this compound allows for the precise placement of a protected tyrosine residue within a peptide sequence. Upon deprotection, the free tyrosine hydroxyl group can participate in various interactions, including hydrogen bonding and phosphorylation, which are crucial for the biological activity of many peptides. Researchers are leveraging this to synthesize peptides that mimic or modulate biological processes, such as enzyme inhibition, receptor binding, and cell signaling. The ability to selectively deprotect the tyrosine residue also opens avenues for post-synthetic modifications, allowing for the introduction of various labels, probes, or conjugations to enhance peptide properties or enable their use in targeted delivery systems.

Q & A

Basic: What are the optimal storage conditions for Fmoc-Tyr(Bzl)-OH to maintain its stability in long-term research applications?

This compound should be stored at -20°C for up to 1 month or -80°C for 6 months , with strict avoidance of repeated freeze-thaw cycles to prevent degradation . For batch-specific stability, consult the Certificate of Analysis (CoA) provided by suppliers, which includes purity (>98%) and storage validation data .

Basic: How should researchers prepare stock solutions of this compound given its limited solubility in aqueous buffers?

Due to its hydrophobic benzyl (Bzl) group, dissolve this compound in polar aprotic solvents like DMF or DMSO. Pre-warm the solvent to 37°C and use sonication to enhance dissolution . For example:

  • 10 mM stock : Add 4.73 mg (MW: 473.56 g/mol) to 1 mL DMSO, followed by vortexing and brief sonication. Aliquot and store at -80°C .

Advanced: What strategies improve the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Coupling efficiency can be optimized by:

  • Activation reagents : Use HATU or PyBOP with DIPEA for improved activation of the carboxylic acid group .
  • Extended reaction time : 1–2 hours at room temperature for sterically hindered residues .
  • Double coupling : Repeat the coupling step for low-yield sequences.
    Monitor efficiency via Kaiser tests or HPLC analysis of truncated sequences .

Advanced: How does this compound contribute to the structural stability of peptide-based hydrogels?

This compound participates in π-π stacking and CH-π interactions with aromatic residues (e.g., Fmoc-Tyr-OH), forming stable nanofiber networks. Molecular dynamics simulations show co-assembly in 2% DMSO/water enhances mechanical rigidity, critical for drug delivery systems .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Waste disposal : Collect organic waste separately and treat via licensed hazardous waste services .

Advanced: How can the benzyl (Bzl) protecting group be selectively removed without cleaving other sensitive moieties?

The Bzl group is removed via hydrogenolysis (H₂/Pd-C in methanol) or acidolysis (TFA with scavengers like triisopropylsilane). For example:

  • TFA cleavage : 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane for 2–4 hours at room temperature .
    Avoid nucleophilic bases (e.g., piperidine) to prevent side reactions with phosphorylated derivatives .

Basic: Which analytical methods are recommended for assessing the purity of this compound post-synthesis?

  • HPLC : Use C18 columns with UV detection at 265 nm (Fmoc absorbance). Compare retention times to CoA standards .
  • Mass spectrometry : Confirm molecular weight (473.56 g/mol) via ESI-MS .
  • TLC : Monitor deprotection steps using silica plates and ninhydrin staining .

Advanced: What role does this compound play in designing enzyme inhibitors or receptor-targeted peptides?

The Bzl group mimics post-translational modifications (e.g., sulfation or phosphorylation) to enhance binding to targets like tyrosine kinases or G-protein-coupled receptors. For example:

  • Enzyme inhibition : Incorporate into pseudosubstrate sequences to block catalytic sites .
  • Receptor specificity : Use in cyclic peptides to stabilize bioactive conformations .

Basic: What solvent systems are compatible with this compound for solid-phase peptide synthesis?

  • Coupling : DMF or NMP (with 0.1% HOBt to suppress racemization) .
  • Deprotection : 20% piperidine in DMF for Fmoc removal (monitor by UV at 301 nm) .

Advanced: How can researchers mitigate slow or incomplete incorporation of this compound in automated peptide synthesizers?

  • Microwave-assisted synthesis : Increase reaction kinetics at 50°C for 10 minutes .
  • Pre-activation : Pre-mix this compound with HATU/DIPEA for 5 minutes before coupling .
  • Solvent optimization : Add 1% DMSO to DMF to enhance solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.